Cabazitaxel is classified under the taxanes class of chemotherapeutic agents. It is synthesized from 10-deacetylbaccatin III, a compound derived from the yew tree (Taxus species). The chemical name for cabazitaxel is (2α,5β,7β,10β,13α)-4-acetoxy-13-({(2R,3S)-3-[(tert-butoxycarbonyl)amino]-2-hydroxy-3-phenylpropanoyl}oxy)-1-hydroxy-7,10-dimethoxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate - propan-2-one. Its molecular formula is CHNO with a molecular weight of approximately 835.93 g/mol .
This streamlined approach not only enhances efficiency but also improves safety in laboratory settings.
The molecular structure of cabazitaxel features a complex arrangement typical of taxanes, characterized by a bicyclic core structure with multiple functional groups. The key features include:
The three-dimensional conformation plays a significant role in its interaction with cellular components, particularly microtubules .
Cabazitaxel undergoes various chemical reactions during its metabolism and interactions within biological systems:
These reactions are critical for understanding its pharmacokinetics and potential drug interactions .
Cabazitaxel exerts its anticancer effects primarily through its action on microtubules:
This mechanism is particularly effective against taxane-resistant tumors due to cabazitaxel's unique binding properties .
Cabazitaxel exhibits distinct physical and chemical properties:
These properties influence its formulation and delivery methods in clinical settings.
Cabazitaxel is primarily used in oncology:
Cabazitaxel originates from a lineage of taxane-based antineoplastic agents derived from natural precursors. The foundational compound, paclitaxel (Taxol®), was first isolated from the bark of the Pacific yew tree (Taxus brevifolia) and approved by the FDA in 1992 for ovarian and breast cancers [1] [5]. Its mechanism involves microtubule stabilization, disrupting mitosis in cancer cells. However, paclitaxel’s limitations—including poor solubility, multidrug resistance, and supply shortages—prompted efforts to develop semi-synthetic analogues.
Docetaxel (Taxotere®), synthesized from 10-deacetylbaccatin III (a sustainable precursor from European yew needles), emerged in 1996 with improved bioavailability and potency [2] [6]. Despite its efficacy in metastatic castration-resistant prostate cancer (mCRPC), resistance developed rapidly due to P-glycoprotein (P-gp)-mediated efflux and tubulin mutations [2] [5]. This necessitated second-generation taxanes, culminating in cabazitaxel—a C-7/C-10 methoxylated derivative of docetaxel designed to evade resistance mechanisms [2] [9].
Compound | Natural Precursor | Key Structural Features | Approval Year |
---|---|---|---|
Paclitaxel | Taxus brevifolia bark | C-13 side chain; hydroxyl groups at C-2' and C-7 | 1992 |
Docetaxel | 10-Deacetylbaccatin III | C-7 hydroxyl → tert-butyl carbamate; C-10 acetyl | 1996 |
Cabazitaxel | 10-Deacetylbaccatin III | Methoxy groups at C-7 and C-10 | 2010 |
Cabazitaxel’s discovery resulted from systematic medicinal chemistry efforts to overcome docetaxel resistance. Sanofi-Aventis screened 450 taxane derivatives derived from 10-deacetylbaccatin III, prioritizing molecules with:
Cell Line/Model | Docetaxel IC50 (nM) | Cabazitaxel IC50 (nM) | Resistance Factor Reduction | |
---|---|---|---|---|
A549 (lung cancer) | 6.2 | 5.8 | 1.1-fold | |
B16 (melanoma) | 8.5 | 7.9 | 1.1-fold | |
B16/TXT (docetaxel-resistant) | 1,400 | 200 | 7-fold | |
HID28 (prostate xenograft) | Partial regression | Complete regression | Not applicable | [2] [5] |
The translational journey of cabazitaxel from bench to clinic featured critical milestones:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7